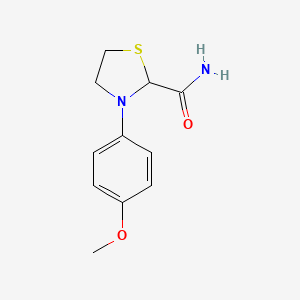![molecular formula C22H27NO3 B3914962 N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide](/img/structure/B3914962.png)
N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
概要
説明
N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide is a complex organic compound with the molecular formula C22H27NO3 and a molecular weight of 353.5 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use. Its structure includes a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and various functional groups that contribute to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the benzyl and phenylmethoxymethyl groups. One common synthetic route involves the following steps:
Formation of the Tetrahydropyran Ring: This step often involves the cyclization of a suitable precursor, such as a diol, in the presence of an acid catalyst.
Introduction of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the tetrahydropyran ring in the presence of a Lewis acid catalyst.
Introduction of the Phenylmethoxymethyl Group: This step typically involves the reaction of the tetrahydropyran ring with phenylmethoxymethyl chloride in the presence of a base, such as sodium hydride.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride in the presence of a base, such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups like halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions, or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- **N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-acetamido-1,4,5,6-tetrahydroxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- **N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4S,5R,6R)-2-[(2R,3S,4R,5S)-5-Acetamido-1,2,4,6-tetrahydroxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
Uniqueness
N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide is unique due to its specific structural features, such as the presence of both benzyl and phenylmethoxymethyl groups attached to the tetrahydropyran ring. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-17(24)23-20-13-21(12-18-8-4-2-5-9-18)26-22(14-20)16-25-15-19-10-6-3-7-11-19/h2-11,20-22H,12-16H2,1H3,(H,23,24)/t20-,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNLTIJDJKELBD-FSSWDIPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC(C1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](O[C@@H](C1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({[4-(acetylamino)phenyl]sulfonyl}amino)(1,4-cyclohexadien-1-yl)acetic acid](/img/structure/B3914890.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3914892.png)
![methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3914900.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3914906.png)
![4-Methyl-1-[2-[2-(2-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B3914916.png)
![1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B3914920.png)
![1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B3914921.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B3914940.png)
![N-[3-(3-methylphenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B3914951.png)
![methyl 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3914958.png)
![METHYL (4Z)-2-METHYL-5-OXO-4-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3914981.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B3914998.png)
